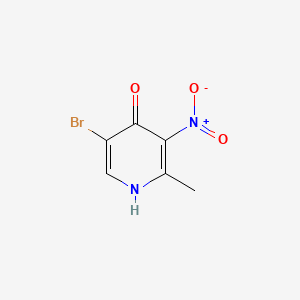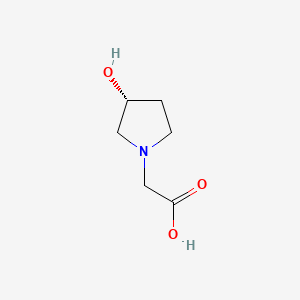
5-ブロモ-2-メチル-3-ニトロピリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring
科学的研究の応用
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
-
Starting from 5-amino-2-methyl-3-nitropyridine
Bromination: The starting material, 5-amino-2-methyl-3-nitropyridine, undergoes a bromination reaction to introduce the bromine atom at the 5-position. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
-
Starting from 5-bromo-2-chloro-3-nitropyridine
Methylation: The starting material, 5-bromo-2-chloro-3-nitropyridine, undergoes a methylation reaction to introduce the methyl group at the 2-position. This reaction typically uses methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
The industrial production of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
-
Substitution Reactions
-
Reduction Reactions
-
Oxidation Reactions
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Methylation: Methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, transition metal catalyst.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carbonyl Derivatives: Formed by the oxidation of the hydroxyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
作用機序
The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways . The nitro group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Bromo-2-methyl-3-nitropyridine: Lacks the hydroxyl group at the 4-position.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a cyano group instead of a methyl group at the 2-position.
5-Bromo-2-chloro-3-nitropyridine: Contains a chlorine atom instead of a hydroxyl group at the 4-position.
Uniqueness
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
特性
IUPAC Name |
5-bromo-2-methyl-3-nitro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSOELEKXHBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291366 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-84-4 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)


![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)





